

Comparative Cross-Reactivity Profiling of Cyclobutyl(piperazin-1-yl)methanone

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Compound of Interest

Compound Name: Cyclobutyl(piperazin-1-yl)methanone

Cat. No.: B1355850

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This guide provides a comparative analysis of the predicted cross-reactivity profile of **Cyclobutyl(piperazin-1-yl)methanone** against a panel of central nervous system (CNS) targets. Due to the absence of direct experimental data for this compound, this guide utilizes in silico predictions to identify potential primary and off-target interactions. This predictive approach allows for a preliminary assessment of the compound's selectivity and potential for adverse effects, guiding future experimental validation.

The predicted targets for **Cyclobutyl(piperazin-1-yl)methanone**, based on its structural similarity to known CNS-active piperazine derivatives, primarily include dopamine and serotonin receptors. Consequently, this guide compares its predicted activity with well-characterized antipsychotic drugs known to interact with these receptors: Olanzapine and Ziprasidone.

Predicted Target Profile of Cyclobutyl(piperazin-1-yl)methanone

In silico target prediction suggests that **Cyclobutyl(piperazin-1-yl)methanone** is likely to exhibit affinity for the following receptors:

- Primary Predicted Targets: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor

- Potential Secondary/Off-Targets: Serotonin 5-HT1A, 5-HT2C Receptors, Alpha-1 Adrenergic Receptor, Histamine H1 Receptor, Muscarinic M1 Receptor

This predicted profile suggests a potential antipsychotic or related CNS activity. The following sections compare the predicted profile of **Cyclobutyl(piperazin-1-yl)methanone** with the known experimental data of Olanzapine and Ziprasidone.

Comparative Cross-Reactivity Data

The following table summarizes the reported binding affinities (Ki in nM) of the comparator compounds, Olanzapine and Ziprasidone, for the predicted targets of **Cyclobutyl(piperazin-1-yl)methanone**. Lower Ki values indicate higher binding affinity.

Target Receptor	Cyclobutyl(piperazin-1-yl)methanone (Predicted Affinity)	Olanzapine (Experimental Ki, nM)[1][2][3][4]	Ziprasidone (Experimental Ki, nM)
Dopamine D2	High	11-31	0.8 - 4.8
Serotonin 5-HT2A	High	4	0.4
Serotonin 5-HT1A	Moderate	123	3.4
Serotonin 5-HT2C	Moderate	11	1.3
Alpha-1 Adrenergic	Moderate	19	10
Histamine H1	Low to Moderate	7	47
Muscarinic M1	Low	73	>1000

Note: The predicted affinity for **Cyclobutyl(piperazin-1-yl)methanone** is qualitative and requires experimental confirmation.

Experimental Protocols

To experimentally validate the predicted cross-reactivity profile of **Cyclobutyl(piperazin-1-yl)methanone** and generate comparative data, the following standard assays are recommended.

Radioligand Binding Assay

This is the gold standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_i) of **Cyclobutyl(piperazin-1-yl)methanone** for a panel of receptors.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

General Protocol:

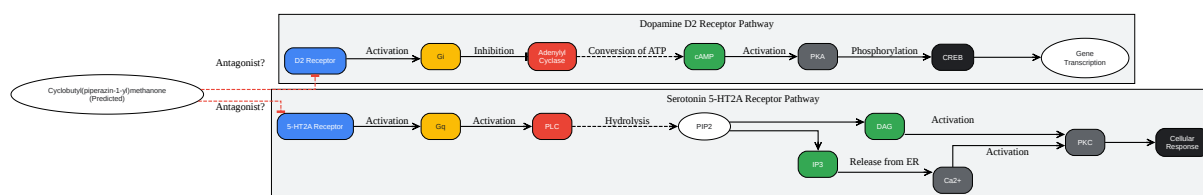
- **Membrane Preparation:** Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
- **Incubation:** A fixed concentration of a suitable radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (**Cyclobutyl(piperazin-1-yl)methanone**).
- **Separation:** The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- **Detection:** The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

A comprehensive cross-reactivity screen would involve performing this assay for a panel of receptors, such as the one provided by the SafetyScreen44™ panel, which includes a wide range of CNS and other relevant targets.

Visualizations

Signaling Pathway Diagram

Below is a simplified representation of the dopamine D2 and serotonin 5-HT_{2A} receptor signaling pathways, which are the predicted primary targets for **Cyclobutyl(piperazin-1-yl)methanone**. Off-target interactions with these pathways can lead to various physiological effects.

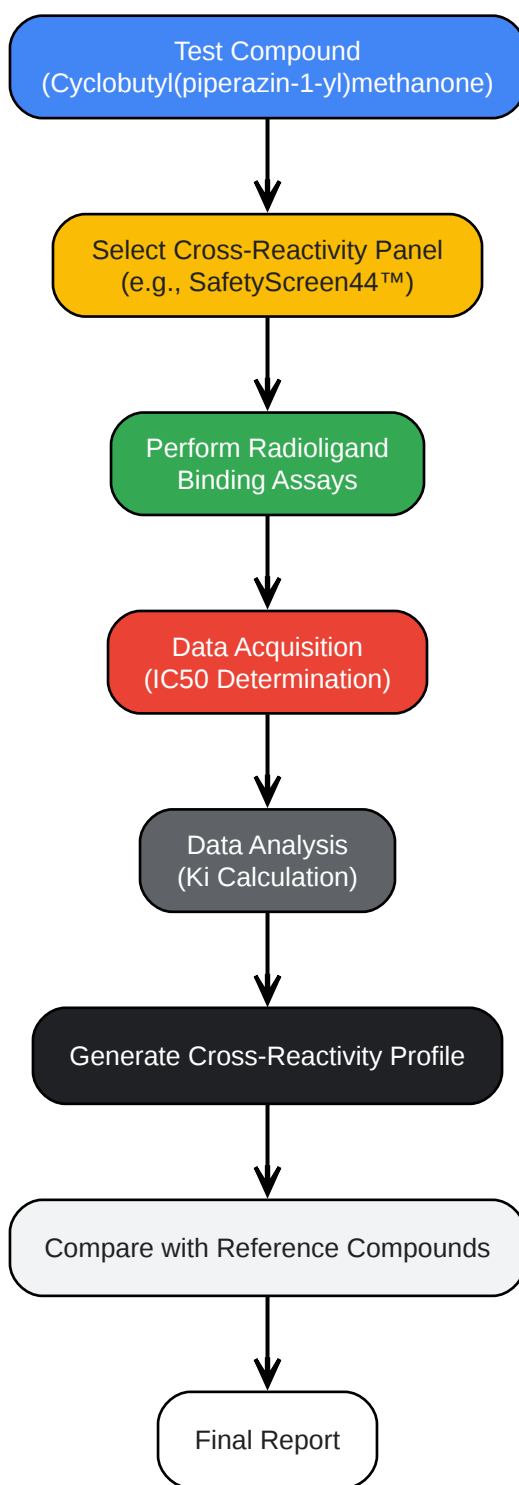


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Caption: Predicted interaction of **Cyclobutyl(piperazin-1-yl)methanone** with D2 and 5-HT_{2A} pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro cross-reactivity profiling of a novel compound.



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Caption: Workflow for in vitro cross-reactivity profiling.

Conclusion

This guide provides a predictive framework for assessing the cross-reactivity of **Cyclobutyl(piperazin-1-yl)methanone**. The in silico analysis suggests a potential interaction with key CNS receptors, particularly dopamine and serotonin receptors. For a definitive understanding of its pharmacological profile and to accurately assess its therapeutic potential and safety, rigorous experimental validation as outlined in the proposed protocols is essential. The provided comparative data with established drugs, Olanzapine and Ziprasidone, serves as a benchmark for interpreting future experimental findings.

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